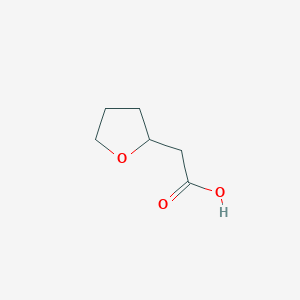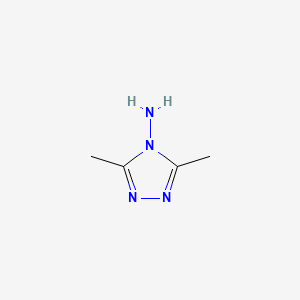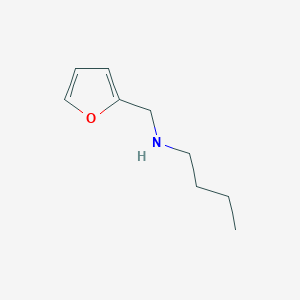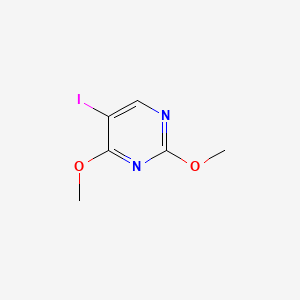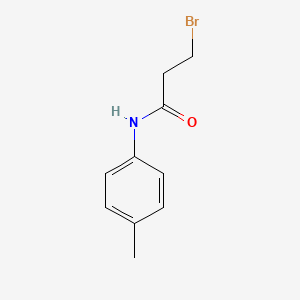![molecular formula C9H13NO B1296238 2-[(4-甲基苯基)氨基]乙醇 CAS No. 2933-74-6](/img/structure/B1296238.png)
2-[(4-甲基苯基)氨基]乙醇
描述
2-[(4-Methylphenyl)amino]ethanol is an organic compound with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol . It is a colorless to pale yellow liquid with a boiling point of 287°C and a density of 1.086 g/cm³ . This compound is used in various chemical reactions and has applications in different fields of scientific research.
科学研究应用
2-[(4-Methylphenyl)amino]ethanol has diverse applications in scientific research:
作用机制
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-[(4-Methylphenyl)amino]ethanol . These factors can include pH, temperature, presence of other molecules, and specific characteristics of the biological system in which the compound is acting.
生化分析
Biochemical Properties
2-[(4-Methylphenyl)amino]ethanol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. It is known to interact with enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, which are involved in the metabolism of ethanol. The compound’s primary amine and alcohol functional groups enable it to participate in various biochemical processes, including oxidation and reduction reactions .
Cellular Effects
The effects of 2-[(4-Methylphenyl)amino]ethanol on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling molecules and transcription factors, leading to changes in gene expression patterns. Additionally, it can impact cellular metabolism by altering the activity of metabolic enzymes .
Molecular Mechanism
At the molecular level, 2-[(4-Methylphenyl)amino]ethanol exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Conversely, it can also activate enzymes by inducing conformational changes that enhance their catalytic efficiency .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[(4-Methylphenyl)amino]ethanol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-[(4-Methylphenyl)amino]ethanol is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to changes in its biochemical activity .
Dosage Effects in Animal Models
The effects of 2-[(4-Methylphenyl)amino]ethanol vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity and promoting cell survival. At high doses, it can induce toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically beyond a certain dosage .
Metabolic Pathways
2-[(4-Methylphenyl)amino]ethanol is involved in several metabolic pathways, including those mediated by alcohol dehydrogenase and aldehyde dehydrogenase. These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can further participate in various biochemical processes. The compound’s interactions with cofactors such as NAD+ and NADH are essential for its metabolic activity .
Transport and Distribution
The transport and distribution of 2-[(4-Methylphenyl)amino]ethanol within cells and tissues are facilitated by specific transporters and binding proteins. These molecules help in the localization and accumulation of the compound in target cells and tissues. The compound’s hydrophilic nature allows it to be readily transported across cell membranes and distributed throughout the cellular environment .
Subcellular Localization
2-[(4-Methylphenyl)amino]ethanol exhibits specific subcellular localization patterns, which are crucial for its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .
准备方法
2-[(4-Methylphenyl)amino]ethanol can be synthesized through several methods. One common synthetic route involves the reaction of 4-methylaniline with ethylene oxide under controlled conditions . The reaction typically requires a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. Industrial production methods may involve continuous flow processes to ensure high yield and purity of the compound .
化学反应分析
2-[(4-Methylphenyl)amino]ethanol undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and temperatures ranging from room temperature to reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions used.
相似化合物的比较
2-[(4-Methylphenyl)amino]ethanol can be compared with other similar compounds, such as:
Ethanolamine: A simpler compound with the formula C2H7NO, used in various industrial and pharmaceutical applications.
2-Amino-4-methylphenol: Another related compound with potential biological activities.
The uniqueness of 2-[(4-Methylphenyl)amino]ethanol lies in its specific structure, which imparts distinct chemical and biological properties compared to other similar compounds.
属性
IUPAC Name |
2-(4-methylanilino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-8-2-4-9(5-3-8)10-6-7-11/h2-5,10-11H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVJVQYNIANZFFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30277384 | |
| Record name | 2-p-Tolylamino-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30277384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2933-74-6 | |
| Record name | 2-[(4-METHYLPHENYL)AMINO]ETHANOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2154 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-p-Tolylamino-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30277384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


